3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
Description
3-(1-Methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a synthetic carboxamide derivative featuring a 1-methylindole moiety linked to a propanamide scaffold, with the amide nitrogen substituted by a tetrahydro-2H-pyran-4-ylmethyl group. The indole ring system is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the tetrahydro-2H-pyran group is known to enhance solubility and metabolic stability. This compound’s molecular formula is C₁₉H₂₅N₂O₂ (molecular weight: 313.42 g/mol), and its structural uniqueness lies in the combination of a lipophilic indole core with a polar oxygen-containing tetrahydropyran substituent.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C18H24N2O2/c1-20-13-15(16-4-2-3-5-17(16)20)6-7-18(21)19-12-14-8-10-22-11-9-14/h2-5,13-14H,6-12H2,1H3,(H,19,21) |
InChI Key |
ALMRMWVTXTWLDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Tetrahydropyran Moiety: This step may involve the use of tetrahydropyran-4-ylmethyl halides or similar reagents.
Amide Bond Formation: The final step involves coupling the indole derivative with the tetrahydropyran moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole core can undergo oxidation reactions, potentially forming oxindole derivatives.
Reduction: Reduction reactions may target the amide bond or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products will depend on the specific reactions and conditions used, but may include various substituted indole derivatives or modified amide compounds.
Scientific Research Applications
Synthetic Cannabinoids
3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is categorized as a synthetic cannabinoid. Synthetic cannabinoids are compounds designed to mimic the effects of natural cannabinoids found in cannabis. They act on the cannabinoid receptors in the brain and have been studied for their potential therapeutic effects as well as their implications in drug abuse and toxicity studies .
Pharmacological Studies
Pharmacological research has indicated that this compound may exhibit agonistic activity at cannabinoid receptors. This property is significant for developing new treatments for conditions such as chronic pain, anxiety, and other disorders where modulation of the endocannabinoid system could be beneficial .
Anticancer Research
Recent studies have explored the anticancer potential of compounds related to indole derivatives, including 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. Indole derivatives have been associated with various biological activities, including anticancer properties. The nitrogen atom in the indole structure can form hydrogen bonds with active sites on receptors and enzymes, potentially inhibiting tumor growth .
Antifungal and Antibacterial Properties
Research into related compounds has shown that indole derivatives can possess antifungal and antibacterial activities. These properties make such compounds promising candidates for developing new antimicrobial agents . The unique structural features of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide may enhance its efficacy against resistant strains of bacteria and fungi.
Neuropharmacology
Given its action on cannabinoid receptors, this compound may also have implications in neuropharmacology. It could potentially be explored for treating neurological disorders such as epilepsy or multiple sclerosis by modulating neurotransmitter release and neuronal excitability .
Case Study 1: Synthetic Cannabinoid Research
A study published in 2020 highlighted the synthesis and characterization of several synthetic cannabinoids, including derivatives similar to 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide. The research demonstrated their binding affinity to cannabinoid receptors and assessed their psychoactive effects in vivo .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on indole derivatives, researchers synthesized various analogs to evaluate their anticancer properties. The results indicated that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines, suggesting a pathway for further development of 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide as a potential anticancer agent .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Solubility and Metabolic Stability
- The target compound ’s tetrahydropyran group likely improves aqueous solubility compared to analogs with bulky aromatic substituents (e.g., fluoro-biphenyl in or phenyl in ).
- The trifluoromethylpyridinyl group in enhances metabolic stability but introduces higher lipophilicity, whereas the target’s tetrahydropyran balances polarity and stability.
Drug-Likeness
- The target’s molecular weight (313.42) is significantly lower than golidocitinib (513.59), aligning better with Lipinski’s rule for oral bioavailability.
Biological Activity
The compound 3-(1-methyl-1H-indol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide , often referred to in research contexts as A-834,735, is a synthetic cannabinoid receptor agonist. Its structural characteristics suggest potential biological activities relevant to pharmacology, particularly in the modulation of cannabinoid receptors. This article explores its biological activity, including antimicrobial properties, receptor interactions, and toxicity profiles.
Chemical Structure and Properties
The molecular formula of A-834,735 is with a molecular weight of approximately 339.47 g/mol. The compound features an indole moiety and a tetrahydropyran group, which are significant for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H29NO2 |
| Molecular Weight | 339.47 g/mol |
| CAS Number | 895155-57-4 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a related study on tris(1H-indol-3-yl)methylium salts demonstrated high activity against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against Gram-positive bacteria, suggesting that indole derivatives can be effective antimicrobial agents .
Cannabinoid Receptor Interaction
A-834,735 is categorized as a synthetic cannabinoid receptor agonist. Research has shown that compounds with similar structures can selectively activate cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes such as pain modulation, appetite regulation, and immune response . The specific activity of A-834,735 at these receptors remains to be fully elucidated but suggests potential therapeutic applications in pain management and inflammation.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of indole derivatives highlighted the promising results of compounds similar to A-834,735. The study focused on the ability of these compounds to disrupt bacterial cell membranes, leading to increased permeability and subsequent bacterial death. The findings emphasized the structure–activity relationship (SAR), indicating that modifications in the indole structure could enhance antimicrobial potency while reducing cytotoxicity .
Toxicity Assessments
Toxicity studies are crucial for understanding the safety profile of A-834,735. In vitro assays indicated that while certain derivatives exhibited low cytotoxicity against human fibroblasts, others showed significant toxicity at higher concentrations. The acute toxicity was evaluated using LD50 and LD10 metrics in animal models, providing insights into the compound's safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
